2-Chlorotoluene-3,4,5,6-d4
Overview
Description
“2-Chlorotoluene-3,4,5,6-d4” is a deuterated derivative of 2-chlorotoluene . It’s used for R&D purposes . The molecular formula is C7H3D4Cl, and it has a molecular weight of 126.58 .
Molecular Structure Analysis
The molecular structure of “2-Chlorotoluene-3,4,5,6-d4” consists of a benzene ring with a chlorine atom and a methyl group attached to it . The four hydrogen atoms on the benzene ring are replaced by deuterium .Chemical Reactions Analysis
2-Chlorotoluene can react with strong oxidizing and reducing agents, as well as with amines, nitrides, azo/diazo compounds, alkali metals, and epoxides . It’s used in the preparation of 3-chloro-4-methylcatechol and 4-chloro-3-methylcatechol .Scientific Research Applications
Vibrational Spectroscopy
Research on similar molecules, like 2-bromo-4-chlorotoluene, has used vibrational spectroscopy (FT-IR and FT-Raman) for structural analysis. This includes studying molecular geometry, vibrational frequencies, and electronic properties like hyperpolarizability and HOMO-LUMO energy gaps, which are crucial for understanding molecular behavior and reactivity (Arunagiri, Arivazhagan, & Subashini, 2011).
Catalysis and Ammoxidation
2-Chlorotoluene derivatives are used in catalysis. For instance, the ammoxidation of 2-chlorotoluene to 2-chlorobenzonitrile over V2O5 catalysts has been studied. The process follows a Mars–van Krevelen type of redox mechanism, crucial for understanding catalytic reactions in organic chemistry (Dwivedi et al., 2017).
Analytical Chemistry
2-Chlorotoluene derivatives have applications in analytical chemistry. High-performance liquid chromatography has been used for analyzing diaminotoluene compounds, which are related to 2-chlorotoluene. This methodology is essential for quantitative and qualitative analysis of complex organic mixtures (Unger & Friedman, 1979).
Molecular Structure Studies
Investigations on molecular structures of chlorotoluene derivatives, including 2-chlorotoluene, focus on understanding their conformational behavior, stability, and vibrational frequencies. These studies are vital for comprehending the physical and chemical properties of such molecules (Zhou et al., 2002).
Biodegradation and Environmental Applications
The biodegradation of gaseous emissions of 2-chlorotoluene by specific bacterial strains is a significant area of research, emphasizing environmental applications and pollution control. This research is crucial for developing strategies to mitigate the environmental impact of chlorotoluene compounds (Dobslaw & Engesser, 2018).
Safety and Hazards
The safety data sheet for “2-Chlorotoluene-3,4,5,6-d4” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, it’s advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
It’s known that ring-deuterated analogs of cyclophosphamide (cp), such as 2-chlorotoluene-3,4,5,6-d4, have been used to study the influence of deuterium substitution on the rates of metabolic pathways .
Mode of Action
It’s suggested that the deuterium substitution in the compound may influence the rates of metabolic pathways involving oxidation .
Biochemical Pathways
It’s known that deuterium substitution can influence the rates of metabolic pathways involving oxidation at c-4, and on the rate of elimination of acrolein from aldophosphamide .
Result of Action
It’s suggested that the compound may influence the rates of certain metabolic pathways .
Action Environment
It’s generally known that factors such as temperature, ph, and the presence of other substances can influence the action and stability of chemical compounds .
properties
IUPAC Name |
1-chloro-2,3,4,5-tetradeuterio-6-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i2D,3D,4D,5D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSQPLPBRSHTTG-QFFDRWTDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C)Cl)[2H])[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285072 | |
Record name | Benzene-1,2,3,4-d4, 5-chloro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501285072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorotoluene-3,4,5,6-d4 | |
CAS RN |
362049-57-8 | |
Record name | Benzene-1,2,3,4-d4, 5-chloro-6-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362049-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene-1,2,3,4-d4, 5-chloro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501285072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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